molecular formula C11H8ClNOS B5595550 5-chloro-N-phenyl-2-thiophenecarboxamide

5-chloro-N-phenyl-2-thiophenecarboxamide

Cat. No. B5595550
M. Wt: 237.71 g/mol
InChI Key: UWLLFOHTZBCYAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-chloro-N-phenyl-2-thiophenecarboxamide often involves the reaction of thiophene derivatives with various amines and carboxylic acids or their derivatives. For example, Marvadi et al. (2020) described the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showcasing a method that could be relevant for the synthesis of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives with antimycobacterial activity (Marvadi et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using crystallography and spectroscopic methods. For instance, Prabhuswamy et al. (2016) determined the crystal structure of a related thiophene derivative, providing insights into the arrangement and interactions within the crystal lattice (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

5-Chloro-N-phenyl-2-thiophenecarboxamide and its analogs undergo various chemical reactions, highlighting their reactivity and potential for further modification. Androsov (2008) discussed the transformation of thiadiazole derivatives, demonstrating the reactivity of such compounds under different conditions, which could be applicable to the manipulation of 5-chloro-N-phenyl-2-thiophenecarboxamide (Androsov, 2008).

Physical Properties Analysis

The physical properties of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. The study by Prabhuswamy et al. (2016) also offers insight into these aspects by detailing the crystal system and unit cell parameters of a related compound (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential uses of 5-chloro-N-phenyl-2-thiophenecarboxamide in various fields. Marvadi et al. (2020) provided valuable information on the antimycobacterial activity of related compounds, which can be indicative of the biological relevance of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives (Marvadi et al., 2020).

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, such as those synthesized from 2-acetyl-3-oxo-N-phenylbutanethioamide, have been explored for their potential in cancer treatment. These compounds, through various synthetic routes, have shown good inhibitory activity against cell lines, indicating their potential as anticancer agents. The structural modifications in these thiophene-based compounds, including the introduction of thiazolidinone rings or thiosemicarbazide moieties, significantly influence their cytotoxicity, underscoring the importance of chemical structure in therapeutic efficacy (Atta & Abdel‐Latif, 2021).

Antimycobacterial Activity

Similarly, the antimycobacterial properties of thiophene derivatives have been investigated. The study on 5-chloro-N-phenylpyrazine-2-carboxamides, for instance, demonstrates significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of thiophene and its derivatives in treating tuberculosis. The study emphasizes the role of the phenyl moiety's substituents in maintaining antimicrobial activity, with specific derivatives showing low cytotoxicity and high efficacy against M. tuberculosis (Zítko et al., 2013).

Corrosion Inhibition

Another significant application is in the field of materials science, where thiophene derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that specific thiophene-based compounds can significantly enhance corrosion resistance, demonstrating the compound's versatility beyond pharmaceutical applications (Fouda et al., 2020).

properties

IUPAC Name

5-chloro-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLLFOHTZBCYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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